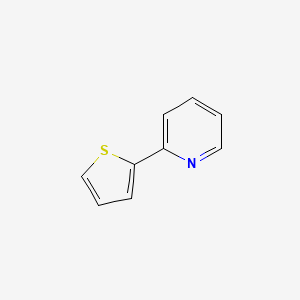

2-(2-Thienyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.9 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPKTAFPRRIFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186842 | |

| Record name | 2-(2-Thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730846 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3319-99-1 | |

| Record name | 2-(2-Thienyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3319-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Thienyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003319991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-thienyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Thienyl)pyridine

CAS Number: 3319-99-1

This technical guide provides a comprehensive overview of 2-(2-Thienyl)pyridine, a heterocyclic compound of significant interest in research and development. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in pharmaceutical development and materials science.

Core Properties and Identifiers

This compound, also known as 2-(2-Pyridyl)thiophene, is a bicyclic aromatic compound featuring a pyridine ring substituted with a thiophene moiety.[1] This structure imparts unique electronic properties and reactivity, making it a valuable building block in organic synthesis.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for handling, storage, and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NS | [1][2][3][4] |

| Molecular Weight | 161.22 - 161.23 g/mol | [1][2][4] |

| Exact Mass | 161.02992040 Da | [3] |

| Appearance | Light orange to yellow to green powder or crystal | [1][5][6] |

| Melting Point | 61-65 °C | [1][4][5] |

| Boiling Point | 140 °C at 16 mmHg | [1][4] |

| Density (Predicted) | 1.173 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 4.51 ± 0.10 | [4] |

| LogP (Estimated) | 2.702 | [4] |

| Solubility | Soluble in Methanol.[4] 1.9 µg/mL at pH 7.4.[3] | [3][4] |

| Storage | Room temperature, in a dark, dry, and sealed place.[4] Recommended storage at 2-8 °C.[1] | [1][4] |

Chemical Identifiers

For unambiguous identification, the following identifiers are associated with this compound.

| Identifier Type | Value | Reference |

| CAS Number | 3319-99-1 | [1][2][3][4][5] |

| IUPAC Name | 2-thiophen-2-ylpyridine | [3] |

| Synonyms | 2-(2-Pyridyl)thiophene, 2-Thien-2-ylpyridine | [1][4][5] |

| InChI | InChI=1S/C9H7NS/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-7H | [3][4] |

| InChIKey | QLPKTAFPRRIFQX-UHFFFAOYSA-N | [2][3][4] |

| SMILES | C1=CC=NC(=C1)C2=CC=CS2 | [3][4] |

| EC Number | 222-022-1 | [3] |

| PubChem CID | 76832 | [1][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The compound exhibits characteristic signals in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR data are fundamental for structural elucidation.

| ¹H NMR (CDCl₃, 399.65 MHz) | ¹³C NMR | |

| Shift (ppm) | Assignment | Reference |

| 8.559 | Pyridine-H | [7] |

| 7.65 | Pyridine-H | [7] |

| 7.64 | Pyridine-H | [7] |

| 7.565 | Thiophene-H | [7] |

| 7.382 | Thiophene-H | [7] |

| 7.12 | Pyridine-H | [7] |

| 7.098 | Thiophene-H | [7] |

| Note: Spectral data for ¹³C NMR is available but specific shift assignments were not found in the search results.[3][8] |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

| Technique | Key m/z values | Reference |

| GC-MS | 161, 160, 117, 111 | [3] |

| Predicted CCS ([M+H]⁺) | 129.8 Ų (m/z 162.03720) | [9] |

| Predicted CCS ([M+Na]⁺) | 139.7 Ų (m/z 184.01914) | [9] |

Other Spectroscopic Data

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra are also available for this compound.[8] The free ligand displays absorption bands in the UV region.[2] Upon complexation with metals, new absorption bands, often characteristic of metal-to-ligand charge transfer (MLCT), can appear in the visible region.[2]

Synthesis and Experimental Protocols

This compound can be synthesized through various methods, with transition metal-catalyzed cross-coupling reactions being particularly prevalent.

Synthetic Routes

-

Suzuki-Miyaura Coupling : This is a versatile method involving the palladium-catalyzed reaction of a thienylboronic acid with a halopyridine or a pyridylboronic acid with a halothiophene.[2] For instance, coupling 2-bromopyridine with thiophene-2-boronic acid in the presence of a palladium catalyst and a base yields the target compound.

-

Stille Coupling : This reaction provides an alternative route by coupling an organotin reagent (e.g., 2-(tributylstannyl)thiophene) with a halogenated pyridine.[2]

-

Direct Synthesis : These methods often involve the condensation of pre-functionalized pyridine and thiophene precursors.[2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 2-pyridyl electrophiles with boronic acids.[2]

Reaction: 2-Bromopyridine + Thiophene-2-boronic acid → this compound

Materials:

-

2-Bromopyridine

-

Thiophene-2-boronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium Phosphate (Na₃PO₄) or Potassium Fluoride (KF)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Argon or Nitrogen gas

-

Ethyl acetate

-

Silica gel

Equipment:

-

Oven-dried resealable Schlenk tube with a Teflon screw valve

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Flash chromatography setup

Procedure:

-

Reaction Setup: To an oven-dried resealable Schlenk tube, add 2-bromopyridine (1.0 equiv), thiophene-2-boronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.1 equiv, 10 mol%), and Na₃PO₄ (3.0 equiv).

-

Inert Atmosphere: Cap the tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 mixture) via syringe. The typical concentration is around 0.1 M with respect to the limiting reagent.

-

Reaction: Replace the septum with the Teflon screw valve and seal the tube. Place the reaction mixture in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (2-bromopyridine) is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of silica gel, washing the pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Purify the resulting crude product by flash column chromatography on silica gel to obtain pure this compound.

Synthesis Workflow Diagram

Applications and Research Interest

This compound is a versatile compound with applications spanning several scientific disciplines.

Pharmaceutical and Drug Development

-

Building Block : It serves as a crucial intermediate in the synthesis of pharmaceuticals.[1] Its structure is a key component for potential drug candidates, including those with anti-tumor properties.

-

Neurological Disorders : The compound is particularly utilized in developing drugs that target neurological disorders, owing to its capacity to interact with specific receptors.[1]

-

Anti-inflammatory Activity : A copper(II) complex of this compound, [Cu(pyth)₂Cl₂], has been evaluated for its anti-inflammatory activity.[2] Molecular docking studies suggest this complex can effectively bind to the cyclooxygenase-2 (COX-2) enzyme.[2]

Materials Science

-

Organic Electronics : It is a key component in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic solar cells.[1]

-

Conductive Polymers : The compound is incorporated into the design of advanced materials like conductive polymers and organic semiconductors.[1]

Coordination Chemistry and Catalysis

-

Ligand : this compound acts as an effective ligand in coordination chemistry.[1] This facilitates the development of novel metal complexes with potential applications in catalysis.[1] The electronic properties of platinum(II) complexes are influenced by the thienylpyridine ligand, affecting their radiative lifetimes.[2]

Agrochemicals

The compound is used in the formulation of agrochemicals, such as pesticides and herbicides, to enhance the efficacy of active ingredients for crop protection.[1]

Safety and Handling

This compound is classified as an irritant.[2][4]

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

GHS Pictogram : GHS07 (Exclamation mark).[4]

Users should consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

References

- 1. 2-Pyridineboronic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0522956A2 - Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scholarship.claremont.edu [scholarship.claremont.edu]

An In-depth Technical Guide to the Molecular Structure and Geometry of 2-(2-Thienyl)pyridine

This technical guide provides a comprehensive overview of the molecular structure and geometry of 2-(2-Thienyl)pyridine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The information presented is based on crystallographic studies and spectroscopic data, offering a detailed understanding of the compound's three-dimensional arrangement and bonding characteristics.

Molecular Structure

This compound, with the chemical formula C₉H₇NS, consists of a pyridine ring linked to a thiophene ring at the 2-position of both heterocycles.[1][2][3][4] The molecule has a molecular weight of 161.23 g/mol .[1]

The structural arrangement of this compound has been elucidated through single-crystal X-ray diffraction studies. These studies reveal a molecule that is nearly planar, with both the pyridine and thiophene rings maintaining their aromatic planarity.[5]

Molecular Geometry and Conformational Analysis

The geometry of this compound is characterized by the spatial relationship between the two aromatic rings. Both the thiophene and pyridine rings are individually planar.[5] However, the molecule as a whole exhibits a slight twist around the C2-C2' bond that connects the two rings. This dihedral angle between the planes of the two rings is approximately 4.48°.[5] This deviation from complete planarity is attributed to a short intramolecular contact between the sulfur atom of the thiophene ring and the nitrogen atom of the pyridine ring.[5] The distance between the sulfur and nitrogen atoms (N...S) is 2.933 Å.[5]

This rotation around the C2-C2' bond results in the molecule being conformationally chiral.[5]

Bonding and Quantitative Data

The bond lengths and angles within the this compound molecule have been precisely determined from its crystal structure at 193 K.[5] The bond connecting the pyridine and thiophene rings (C2-C2') is 1.469(3) Å, which is shorter than a typical C-C single bond, suggesting a degree of conjugation and resonance between the two rings.[5]

Bond Lengths

The table below summarizes the key bond lengths within the this compound molecule.

| Bond | Length (Å) |

| C2 - C2' | 1.469 (3) |

| Pyridine Ring | |

| C2 - N1 | 1.345 (3) |

| N1 - C6 | 1.294 (4) |

| C2 - C3 | 1.385 (4) |

| C3 - C4 | 1.378 (4) |

| C4 - C5 | 1.375 (4) |

| C5 - C6 | 1.381 (4) |

| Thiophene Ring | |

| C2' - S1' | 1.708 (2) |

| S1' - C5' | 1.699 (3) |

| C2' - C3' | 1.369 (4) |

| C3' - C4' | 1.407 (4) |

| C4' - C5' | 1.360 (5) |

Data sourced from Ghosh & Simonsen (1993).[5]

Bond Angles

The key bond angles for this compound are provided in the table below.

| Angle | Value (°) |

| Inter-ring | |

| N1 - C2 - C2' | 116.8 (2) |

| C3 - C2 - C2' | 120.2 (2) |

| C2 - C2' - S1' | 111.4 (2) |

| C2 - C2' - C3' | 129.8 (2) |

| Pyridine Ring | |

| C6 - N1 - C2 | 116.3 (2) |

| N1 - C2 - C3 | 123.0 (2) |

| C2 - C3 - C4 | 118.9 (3) |

| C3 - C4 - C5 | 118.3 (3) |

| C4 - C5 - C6 | 119.9 (3) |

| N1 - C6 - C5 | 123.5 (3) |

| Thiophene Ring | |

| C5' - S1' - C2' | 92.4 (1) |

| S1' - C2' - C3' | 111.5 (2) |

| C2' - C3' - C4' | 112.5 (3) |

| C3' - C4' - C5' | 112.2 (3) |

| S1' - C5' - C4' | 111.4 (2) |

Data sourced from Ghosh & Simonsen (1993).[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of this compound was achieved through single-crystal X-ray diffraction. The general workflow for such an experiment is outlined below.

For this compound, crystals were grown from a methanol solution.[5] The crystallographic data was collected at a temperature of 193 K.[5] The structure was solved and refined to yield the precise atomic coordinates, which were then used to calculate the bond lengths, bond angles, and other geometric parameters presented in this guide. The crystal system was determined to be orthorhombic with the space group P2₁2₁2₁.[1][5]

References

- 1. 2-(2'-Thienyl)pyridine | C9H7NS | CID 76832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3319-99-1 [chemicalbook.com]

- 3. This compound, 97% | CymitQuimica [cymitquimica.com]

- 4. This compound | 3319-99-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. journals.iucr.org [journals.iucr.org]

2-(2-Thienyl)pyridine synthesis from simple precursors

An In-depth Technical Guide to the Synthesis of 2-(2-Thienyl)pyridine from Simple Precursors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a prominent heterocyclic building block in medicinal chemistry and materials science, frequently incorporated into ligands for catalysis, pharmaceuticals, and organic electronics. Its synthesis is a key step in the development of numerous functional molecules. This guide provides an in-depth technical overview of the primary synthetic routes to this compound from simple, readily available precursors. The focus is on robust and widely implemented cross-coupling methodologies, including Suzuki-Miyaura, Stille, Negishi, and Kumada couplings, as well as the increasingly important Direct C-H Arylation. For each method, a detailed experimental protocol is provided, alongside quantitative data to allow for effective comparison. Visual diagrams generated using Graphviz are included to clarify reaction pathways and workflows.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for C-C bond formation due to the stability of the boronic acid reagents and the generally mild reaction conditions. The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. For the synthesis of this compound, this typically involves the reaction of a 2-halopyridine with thiophene-2-boronic acid or vice versa.

Experimental Protocol

The following protocol describes the synthesis of this compound from 2-bromopyridine and thiophene-2-boronic acid.[1]

-

Reagent Preparation : To a reaction vessel, add 2-bromopyridine (1.0 eq), thiophene-2-boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Solvent Addition : Add a 3:1 mixture of 1,4-dioxane and water to the vessel.

-

Catalyst Addition : Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Under an inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

-

Reaction : Heat the mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification : Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the final product.

Data Summary: Suzuki-Miyaura Coupling

| Parameter | Details |

| Pyridine Precursor | 2-Bromopyridine |

| Thiophene Precursor | Thiophene-2-boronic acid |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) |

| Base | Sodium Carbonate (Na₂CO₃) |

| Solvent | 1,4-Dioxane / Water (3:1) |

| Conditions | 80 °C, 12-24 h |

| Reported Yield | 78%[1] |

Stille Cross-Coupling

The Stille coupling involves the palladium-catalyzed reaction between an organostannane (organotin) reagent and an organic halide or triflate. This method is highly valued for its tolerance of a wide range of functional groups. A key drawback is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts after the reaction.

Representative Experimental Protocol

The following is a representative protocol for the Stille coupling adapted from procedures for similar substrates.

-

Reaction Setup : In a flame-dried Schlenk flask under an argon atmosphere, add 2-bromopyridine (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent and Reagent Addition : Add anhydrous and degassed N,N-Dimethylformamide (DMF) or toluene. Add 2-(tributylstannyl)thiophene (1.1-1.2 eq) via syringe.

-

Reaction : Heat the mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the solution with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts, then filter. Wash the organic layer with water and brine.

-

Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Stille Coupling

| Parameter | Details |

| Pyridine Precursor | 2-Bromopyridine |

| Thiophene Precursor | 2-(Tributylstannyl)thiophene |

| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃ |

| Additive | Often none; Cu(I) salts can be used as co-catalysts |

| Solvent | Toluene, DMF |

| Conditions | 90-110 °C, 12-24 h |

| Reported Yield | 50-95% (Typical for similar substrates) |

Negishi Cross-Coupling

The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron and organotin counterparts, often allowing for milder reaction conditions and faster reaction times.[2] However, organozinc reagents are sensitive to air and moisture, requiring strict anhydrous and inert reaction conditions.

Representative Experimental Protocol

The following protocol describes a general procedure for Negishi coupling, which often involves the in situ preparation of the organozinc reagent.

-

Organozinc Preparation : In a flame-dried flask under argon, add thiophene (1.0 eq) and anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.0 eq) dropwise. Stir for 1 hour. To this solution, add a solution of anhydrous zinc chloride (ZnCl₂, 1.1 eq) in THF and allow the mixture to warm to room temperature.

-

Coupling Reaction : In a separate flask, add 2-chloropyridine (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and anhydrous THF.

-

Reagent Addition : Add the freshly prepared 2-thienylzinc chloride solution to the flask containing the pyridine derivative and catalyst via cannula.

-

Reaction : Heat the mixture to reflux (approx. 65 °C) and stir for 4-12 hours until the reaction is complete as monitored by TLC or GC-MS.

-

Work-up : Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Data Summary: Negishi Coupling

| Parameter | Details |

| Pyridine Precursor | 2-Chloropyridine or 2-Bromopyridine |

| Thiophene Precursor | 2-Thienylzinc chloride (often prepared in situ) |

| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos |

| Additive | None |

| Solvent | Tetrahydrofuran (THF) |

| Conditions | 25-65 °C, 4-12 h |

| Reported Yield | 50-98% (Typical for substituted 2,2'-bipyridine synthesis)[3] |

Kumada Cross-Coupling

The Kumada coupling utilizes a Grignard reagent (organomagnesium) as the nucleophile. It was one of the first cross-coupling reactions developed and can be catalyzed by either nickel or palladium. The high reactivity and strong basicity of Grignard reagents can limit the functional group tolerance of this method compared to other cross-coupling reactions.

Representative Experimental Protocol

The following protocol is a representative procedure for a Kumada coupling.

-

Grignard Preparation : Prepare 2-thienylmagnesium bromide by adding 2-bromothiophene (1.0 eq) to a suspension of magnesium turnings (1.1 eq) in anhydrous THF under an inert atmosphere.

-

Reaction Setup : In a separate, flame-dried flask, add the catalyst (e.g., Ni(dppp)Cl₂ or Pd(dppf)Cl₂, 1-5 mol%) and 2-chloropyridine (1.2 eq) in anhydrous THF.

-

Coupling : Cool the catalyst-halide mixture to 0 °C. Slowly add the freshly prepared Grignard reagent via cannula.

-

Reaction : Allow the mixture to warm to room temperature and stir for 2-6 hours. The reaction is often rapid. Monitor progress by TLC or GC-MS.

-

Work-up : Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether or ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Data Summary: Kumada Coupling

| Parameter | Details |

| Pyridine Precursor | 2-Chloropyridine or 2-Bromopyridine |

| Thiophene Precursor | 2-Thienylmagnesium bromide |

| Catalyst | Ni(dppp)Cl₂ or Pd(dppf)Cl₂ |

| Additive | None |

| Solvent | Tetrahydrofuran (THF), Diethyl ether |

| Conditions | 0 °C to Room Temperature, 2-6 h |

| Reported Yield | 50-95% (Typical for similar substrates) |

Direct C-H Arylation

Direct C-H arylation is an increasingly popular method that avoids the pre-functionalization of one of the coupling partners (e.g., conversion to an organometallic reagent), making it a more atom-economical approach. The reaction typically involves the palladium-catalyzed coupling of a C-H bond (on the thiophene) with an aryl halide (the 2-halopyridine).

Experimental Protocol

This protocol is adapted from a general procedure for the direct arylation of thiophene with aryl bromides.[1]

-

Reaction Setup : To a Schlenk tube under an argon atmosphere, add palladium(II) acetate (Pd(OAc)₂, 0.2-2 mol%), potassium acetate (KOAc, 2.0 eq), 2-bromopyridine (1.0 eq), and a large excess of thiophene (5-8 eq).

-

Solvent Addition : Add anhydrous N,N-dimethylacetamide (DMAc).

-

Reaction : Heat the reaction mixture to 130-140 °C and stir for 20 hours.

-

Work-up : After cooling to room temperature, remove the solvent under vacuum. Add water and extract the product with an organic solvent like ethyl acetate.

-

Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to obtain this compound.

Data Summary: Direct C-H Arylation

| Parameter | Details |

| Pyridine Precursor | 2-Bromopyridine |

| Thiophene Precursor | Thiophene |

| Catalyst | Palladium(II) Acetate [Pd(OAc)₂] (0.2-2 mol%) |

| Base | Potassium Acetate (KOAc) |

| Solvent | N,N-Dimethylacetamide (DMAc) |

| Conditions | 130-140 °C, 20 h |

| Reported Yield | 60-80% (Typical for similar substrates)[1] |

Conclusion and Method Comparison

The synthesis of this compound can be achieved through several robust cross-coupling methodologies. The choice of method often depends on factors such as substrate availability, functional group tolerance, cost, and scalability.

-

Suzuki-Miyaura Coupling is often the preferred method due to its mild conditions, high yields, and the commercial availability and stability of boronic acids.

-

Stille Coupling offers excellent functional group tolerance but is hampered by the toxicity and purification challenges associated with organotin reagents.

-

Negishi Coupling provides high reactivity, often at lower temperatures, but requires the handling of air- and moisture-sensitive organozinc reagents.

-

Kumada Coupling is cost-effective and uses readily available Grignard reagents but has limited functional group compatibility due to the high basicity of the organomagnesium species.

-

Direct C-H Arylation represents the most atom-economical approach, avoiding the need for pre-functionalized organometallic reagents. However, it may require harsher conditions and careful optimization to control regioselectivity.

For researchers and drug development professionals, the Suzuki-Miyaura coupling and Direct C-H Arylation represent the most practical and scalable methods for the synthesis of this compound and its derivatives.

References

Spectroscopic Profile of 2-(2-Thienyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-Thienyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon framework.

¹H NMR Spectral Data

The proton NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits distinct signals for the protons on both the pyridine and thiophene rings. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6' (Pyridine) | ~8.56 | Doublet | 4.6 |

| H-3' (Pyridine) | ~7.65 | Doublet | - |

| H-4' (Pyridine) | ~7.64 | Triplet | - |

| H-5' (Pyridine) | ~7.12 | Multiplet | - |

| H-5 (Thiophene) | ~7.57 | Doublet | 3.8 |

| H-3 (Thiophene) | ~7.38 | Doublet | 1.3 |

| H-4 (Thiophene) | ~7.10 | Multiplet | 5.1 |

Note: The assignments are based on typical chemical shifts and coupling patterns for substituted pyridine and thiophene rings. Specific assignments may require 2D NMR techniques for confirmation.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The following data is based on spectral database information for this compound in CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2' (Pyridine) | ~152 |

| C-6' (Pyridine) | ~149 |

| C-4' (Pyridine) | ~136 |

| C-2 (Thiophene) | ~144 |

| C-5 (Thiophene) | ~128 |

| C-3 (Thiophene) | ~127 |

| C-4 (Thiophene) | ~125 |

| C-3' (Pyridine) | ~122 |

| C-5' (Pyridine) | ~121 |

Note: These are approximate chemical shifts based on spectral database predictions and data for similar compounds. Experimental values may vary slightly.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

For ¹³C NMR, use proton decoupling to obtain a spectrum with single lines for each carbon. A wider spectral width (e.g., 240 ppm) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations within the aromatic rings.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1400 | Aromatic C=C and C=N ring stretching |

| ~844 | 2-Substituted thiophene C-H out-of-plane bending |

| 780-740 | Pyridine ring C-H out-of-plane bending |

Experimental Protocol for IR Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of this compound in a volatile solvent such as chloroform (CHCl₃).

-

Deposit a drop of the solution onto a KBr or NaCl salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the salt plate.

Instrumentation and Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the clean salt plate before running the sample.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

UV-Vis Spectral Data

The UV-Vis spectrum of this compound in a suitable solvent like ethanol or cyclohexane is expected to show absorption bands corresponding to π → π* transitions within the conjugated aromatic system.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Ethanol | ~254, ~280 | Not readily available | π → π* |

Note: The exact λmax and molar absorptivity values can be influenced by the solvent. The provided data is based on typical values for similar aromatic systems.

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a UV-grade solvent (e.g., ethanol or cyclohexane).

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0). A common concentration for this type of compound is around 1 x 10⁻⁵ M.

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Record the absorption spectrum over a range of approximately 200-400 nm.

-

Identify the wavelengths of maximum absorbance (λmax).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2-(2-Thienyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-(2-Thienyl)pyridine. Due to the limited availability of extensive quantitative data in publicly accessible literature, this document focuses on presenting the available information and providing detailed experimental protocols for researchers to determine these properties in their own laboratories.

Core Compound Information

| Property | Value |

| IUPAC Name | 2-(thiophen-2-yl)pyridine |

| Synonyms | 2-(2-Pyridyl)thiophene, α-Thienylpyridine |

| CAS Number | 3319-99-1 |

| Molecular Formula | C₉H₇NS |

| Molecular Weight | 161.23 g/mol [1][2] |

| Melting Point | 61-63 °C[3] |

| Boiling Point | 140 °C / 16 mmHg[3] |

Solubility Profile

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility |

| Aqueous Buffer (pH 7.4) | Not Specified | 1.9 µg/mL[2] |

| Methanol | Not Specified | Soluble[3] |

| Ethanol | Not Specified | Data not available |

| Acetone | Not Specified | Data not available |

| Ethyl Acetate | Not Specified | Data not available |

| Dichloromethane | Not Specified | Data not available |

| Toluene | Not Specified | Data not available |

| Hexane | Not Specified | Data not available |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various solvents.

Objective: To determine the concentration of a saturated solution of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure the dissolution equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Quantification:

-

HPLC Method: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore and the solvent does not interfere, a UV-Vis spectrophotometer can be used. Similar to the HPLC method, dilute the filtered solution to fall within the linear range of a Beer-Lambert plot and measure the absorbance at the wavelength of maximum absorption (λmax).

-

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Stability Profile

Specific stability data for this compound under various stress conditions such as pH, temperature, and light exposure are not extensively documented in the public domain. To assess the stability of this compound, a systematic study following established guidelines for pharmaceutical compounds is recommended.

Experimental Protocol for Stability Assessment

This protocol provides a framework for evaluating the stability of this compound in solution under different environmental conditions.

Objective: To determine the degradation kinetics and identify potential degradation products of this compound under hydrolytic, thermal, and photolytic stress.

Materials:

-

This compound

-

HPLC grade solvents (e.g., acetonitrile, water)

-

pH buffers (e.g., pH 2, 7, 10)

-

Temperature-controlled ovens or chambers

-

Photostability chamber with controlled light and UV exposure

-

HPLC system with a stability-indicating method (a method that can separate the parent compound from its degradation products)

-

Volumetric flasks and pipettes

Procedure:

-

Forced Degradation Studies:

-

Hydrolytic Stability: Prepare solutions of this compound in different pH buffers (acidic, neutral, and basic). Store these solutions at an elevated temperature (e.g., 60 °C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Thermal Stability: Store a solution of this compound in a suitable solvent at an elevated temperature (e.g., 60 °C). Take samples at various time points. Also, expose the solid compound to dry heat.

-

Photostability: Expose a solution of this compound to a controlled light source that provides both visible and UV radiation, as per ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature. Take samples at various time points.

-

-

Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method.

-

Data Evaluation:

-

Calculate the percentage of the remaining this compound at each time point.

-

Identify and quantify any significant degradation products.

-

Determine the degradation rate constants if possible.

-

Logical Flow for Stability Testing

Caption: Logical workflow for assessing the stability of this compound.

Summary and Recommendations

The available data on the solubility of this compound is limited, with a known value in aqueous buffer and a qualitative description in methanol. There is a clear need for comprehensive quantitative solubility studies in common organic solvents to support its use in research and development. Similarly, a thorough investigation of its stability under various stress conditions is essential to understand its degradation pathways and establish appropriate handling and storage conditions. The experimental protocols provided in this guide offer a robust framework for researchers to generate this critical data.

References

An In-depth Technical Guide to the Electronic Properties of 2-(2-Thienyl)pyridine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unique molecular architecture of 2-(2-Thienyl)pyridine (2-TPy), which features a pyridine ring linked to a thiophene moiety, has garnered significant interest in the scientific community. This combination of an electron-deficient pyridine ring and an electron-rich thiophene ring imparts tunable electronic and photophysical properties, making 2-TPy and its derivatives promising candidates for a wide range of applications. These applications span from organic electronics, such as organic light-emitting diodes (OLEDs), to potential therapeutic agents.

This technical guide provides a comprehensive overview of the electronic properties of this compound and its derivatives. It is designed to be a valuable resource for researchers and professionals in materials science and drug development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate a deeper understanding of these versatile compounds.

Core Molecular Structure and Electronic Properties

The fundamental structure of this compound consists of a pyridine ring substituted at the 2-position with a thiophene ring, also at its 2-position. The electronic properties of this core structure can be significantly modulated by introducing various substituent groups on either the pyridine or thiophene rings. This strategic functionalization allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the material's charge injection and transport capabilities, as well as its absorption and emission characteristics.

dot

Caption: Molecular structure of this compound.

Quantitative Electronic Property Data

The following tables summarize key electronic and photophysical data for this compound and a selection of its derivatives, compiled from various research articles.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Electrochemical Energy Gap (eV) | Optical Energy Gap (eV) | Method | Reference |

| 2-(Thiophen-2-yl)-4-(furan-2-yl)-6-phenylpyridine | -5.58 | -2.35 | 3.23 | - | DFT (B3LYP/6-31G) | [1] |

| 2-(Thiophen-3-yl)-4-(furan-2-yl)-6-phenylpyridine | -5.54 | -2.33 | 3.21 | - | DFT (B3LYP/6-31G) | [1] |

| 4-(5-chlorofuran-2-yl)-2-(thiophen-2-yl)-6-phenylpyridine | -5.67 | -2.54 | 3.13 | - | DFT (B3LYP/6-31G) | [1] |

| 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl)-6-phenylpyridine | -5.64 | -2.52 | 3.12 | - | DFT (B3LYP/6-31G) | [1] |

| Thiophene-Pyridine-DPP (H-TDPPPy) | -5.58 | -3.57 | 2.01 | 1.94 | Cyclic Voltammetry | [2] |

| Thiophene-Pyridine-DPP (3-TDPPPy) | -5.58 | -3.57 | 2.01 | 1.86 | Cyclic Voltammetry | [2] |

| Thiophene-Pyridine-DPP (4-TDPPPy) | -5.59 | -3.58 | 2.01 | 1.92 | Cyclic Voltammetry | [2] |

| Thiophene-Pyridine-DPP (5-TDPPPy) | -5.59 | -3.58 | 2.01 | 1.92 | Cyclic Voltammetry | [2] |

| Thiophene-Triazole Co-oligomer (5) | -5.69 | -1.97 | 3.72 | 3.72 | Cyclic Voltammetry, UV-Vis | [3] |

| Thiophene-Triazole Co-oligomer (10) | -5.58 | -1.82 | 3.76 | 3.76 | Cyclic Voltammetry, UV-Vis | [3] |

| Thiophene-Triazole Co-oligomer (11) | -5.83 | -1.79 | 4.04 | 4.04 | Cyclic Voltammetry, UV-Vis | [3] |

Table 2: Photophysical Properties

| Compound/Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Reference |

| 2,6-bis(2-anilinoethynyl)pyridine (tert-butyl substituted) | CH3CN | 390 | 450 | [4] |

| 2,6-bis(2-anilinoethynyl)pyridine (carboethoxy substituted) | CH3CN | 380 | 490 | [4] |

| 2,6-bis(2-anilinoethynyl)pyridine (trifluoromethyl substituted) | CH3CN | 375 | 485 | [4] |

| 2,6-bis(2-anilinoethynyl)pyridine (methoxy substituted) | CH3CN | 400 | 460 | [4] |

| Thiophene-Triazole Co-oligomer (5) | n-hexane | 279 | - | [3] |

| Thiophene-Triazole Co-oligomer (10) | n-hexane | 323 | - | [3] |

| Thiophene-Triazole Co-oligomer (11) | n-hexane | 252 | - | [3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound and its derivatives.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a widely used electrochemical technique to determine the HOMO and LUMO energy levels of organic materials by measuring their oxidation and reduction potentials.

Experimental Setup:

-

Working Electrode: Glassy carbon or platinum electrode.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

Solvent: Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN), or other suitable anhydrous, degassed solvent.

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAPClO₄).

-

Analyte Concentration: Typically 10⁻³ M.

Procedure:

-

The analyte is dissolved in the solvent containing the supporting electrolyte.

-

The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

The three electrodes are immersed in the solution.

-

The potential is swept linearly from an initial value to a vertex potential, and then the scan is reversed back to the initial potential.

-

The current response is measured as a function of the applied potential.

-

The onset potentials of the first oxidation and reduction peaks are used to estimate the HOMO and LUMO energy levels, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

dot

Caption: General workflow for determining HOMO/LUMO energies using cyclic voltammetry.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to investigate the light absorption properties of the compounds, providing insights into their electronic transitions and optical bandgaps.

Experimental Setup:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Solvent: Spectroscopic grade solvents such as dichloromethane, chloroform, or acetonitrile.

-

Cuvettes: Quartz cuvettes with a 1 cm path length.

-

Concentration: Typically in the range of 10⁻⁵ to 10⁻⁶ M.

Procedure:

-

A stock solution of the compound is prepared in the chosen solvent.

-

The stock solution is diluted to the desired concentration for measurement.

-

A baseline spectrum of the pure solvent is recorded.

-

The absorption spectrum of the sample solution is then recorded over a specific wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorption (λ_max) is identified.

-

The onset of the lowest energy absorption band can be used to estimate the optical energy gap.

Computational Chemistry: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Computational methods are invaluable for predicting and understanding the electronic structure and properties of molecules.

Software: Gaussian, ORCA, etc.

Methodology:

-

Geometry Optimization: The ground-state geometries of the molecules are optimized using DFT, commonly with the B3LYP functional and a basis set such as 6-31G* or 6-311G(d,p).[1]

-

Frontier Molecular Orbitals: The optimized geometries are then used to calculate the HOMO and LUMO energy levels.

-

Electronic Absorption Spectra: TD-DFT calculations are performed on the optimized ground-state geometries to predict the electronic absorption spectra, including excitation energies and oscillator strengths.[5] The choice of functional can be crucial for accurate predictions.[5]

Structure-Property Relationships

The electronic and photophysical properties of this compound derivatives are highly dependent on their molecular structure. Understanding these relationships is key to designing materials with tailored functionalities.

dot

Caption: Relationship between structural modifications and electronic properties.

Applications in Organic Light-Emitting Diodes (OLEDs)

The tunable electronic properties of this compound derivatives make them attractive for use in OLEDs, where they can function as emitters, hosts, or charge-transporting materials. The performance of OLEDs is critically dependent on the energy level alignment of the different layers.

While specific device performance data for a wide range of this compound derivatives is not extensively compiled in single reports, studies on related pyridine and thiophene-containing materials demonstrate their potential. For instance, carbazole and thienopyrroledione derivatives have been used in solution-processed OLEDs, achieving high luminances and efficiencies.

Relevance to Drug Development

While the primary focus of research on this compound derivatives has been in materials science, some studies have explored their biological activities, which is of interest to drug development professionals. For example, certain 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives have been synthesized and evaluated for their topoisomerase I and II inhibitory activity and cytotoxicity against several human cancer cell lines.[6] Structure-activity relationship (SAR) studies have been conducted to understand how different substituents on the pyridine and furan rings influence their anticancer activity.[1] These studies suggest that the electronic properties, such as the HOMO and LUMO energies, may play a role in the biological activity of these compounds.[1]

Conclusion

This compound and its derivatives represent a versatile class of organic compounds with highly tunable electronic and photophysical properties. The strategic modification of their molecular structure allows for the precise control of their frontier molecular orbital energy levels, making them suitable for a variety of applications, from advanced materials for organic electronics to potential scaffolds for drug discovery. This guide has provided a consolidated resource of quantitative data, experimental protocols, and conceptual frameworks to aid researchers and professionals in further exploring and exploiting the potential of these promising molecules. Future research will likely focus on the development of novel derivatives with enhanced performance in specific applications and a deeper understanding of their structure-property-function relationships.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.tue.nl [pure.tue.nl]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and optoelectronic properties of 2,6-bis(2-anilinoethynyl)pyridine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TD-DFT Calculations, NBO, NLO Analysis and Electronic Absorption Spectra of Some Novel Thiazolo[3,2-a]Pyridine Derivatives Bearing Anthracenyl Moiety, International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 6. Synthesis of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives and evaluation of their topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Insights into 2-(2-Thienyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 2-(2-thienyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the theoretical methodologies employed to elucidate its structural, vibrational, electronic, and nonlinear optical properties, presenting key quantitative data in a structured format for ease of comparison and reference.

Core Computational Methodology

The primary theoretical framework utilized for the analysis of this compound is Density Functional Theory (DFT).[1] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional has been employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a reliable description of the geometric, electronic, and spectroscopic properties of organic molecules. All calculations are performed in the gas phase to model the molecule in an isolated state.

Experimental Protocols

Computational Details: The molecular geometry of this compound was fully optimized without any symmetry constraints. The vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies). A scaling factor of 0.9668 was applied to the calculated harmonic vibrational frequencies to account for anharmonicity and improve agreement with experimental data.[1] Natural Bond Orbital (NBO) analysis was performed to investigate intramolecular charge transfer and hyperconjugative interactions.

Spectroscopic Analysis: For comparative purposes, experimental vibrational spectra are often recorded for the solid-state compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are typically recorded in the 4000–400 cm⁻¹ range using a spectrometer equipped with a KBr pellet sample holder.

-

Fourier-Transform (FT)-Raman Spectroscopy: FT-Raman spectra are generally obtained in the 4000–100 cm⁻¹ region using a spectrometer with a near-infrared laser excitation source to minimize fluorescence.

Molecular Structure and Geometry

The optimized molecular geometry of this compound reveals a planar conformation, which is a consequence of the conjugated π-systems of the pyridine and thiophene rings. The key structural parameters, including bond lengths, bond angles, and dihedral angles, as calculated at the B3LYP/6-311++G(d,p) level of theory, are summarized below.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Atoms | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C1-N6 | 1.34 |

| C1-C11 | 1.48 | |

| C11-S13 | 1.72 | |

| Bond Angle (°) | N6-C1-C11 | 115.5 |

| Dihedral Angle (°) | N6-C1-C11-S13 | 180.0 (anti-conformer) |

Note: Atom numbering is based on a standard representation where C1 is the pyridine carbon attached to the thiophene ring, N6 is the pyridine nitrogen, C11 is the thiophene carbon attached to the pyridine ring, and S13 is the thiophene sulfur.[1]

Vibrational Spectroscopy Analysis

The vibrational modes of this compound have been investigated through a combination of experimental FT-IR and FT-Raman spectroscopy and theoretical calculations. The calculated vibrational frequencies, after scaling, show good agreement with the experimental data, allowing for a detailed assignment of the fundamental vibrational modes.

A comprehensive comparison of the experimental and calculated vibrational frequencies, along with their assignments, will be provided in a detailed supplementary document.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of this compound, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and potential applications in electronic devices. The energies of these frontier orbitals and the resulting energy gap provide insights into the molecule's chemical stability and electron-donating/accepting capabilities.

References

An In-depth Technical Guide to 2-(2-Thienyl)pyridine: Synthesis, Analysis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Thienyl)pyridine is a heterocyclic aromatic compound that has garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science. Its unique structural and electronic properties make it a valuable building block for the synthesis of novel organic molecules with diverse biological activities and practical applications. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its emerging role in drug development as a scaffold for potent enzyme inhibitors.

Nomenclature and Synonyms

This compound is known by a variety of alternative names and synonyms in chemical literature and commercial catalogs. A comprehensive list is provided below to aid in literature searches and material procurement.

Table 1: Synonyms and Alternative Names for this compound

| Name | Source/Type |

| 2-(Thiophen-2-yl)pyridine | IUPAC Name |

| 2-(2-Pyridyl)thiophene | Alternative Name |

| α-Thienylpyridine | Trivial Name |

| Pyridine, 2-(2-thienyl)- | Index Name |

| 2-(2'-Thienyl)pyridine | Common Name |

| AKOS BAR-1355 | Commercial ID |

| BUTTPARK 37\04-10 | Commercial ID |

| 2-Thien-2-ylpyridine | Systematic Name |

| 2'-(2-thienyl)pyridine | Alternative Name |

| 2-(2-Pyridinyl)thiophene | Alternative Name |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table. This data is essential for its handling, characterization, and application in various experimental settings.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₇NS | --INVALID-LINK-- |

| Molecular Weight | 161.23 g/mol | --INVALID-LINK-- |

| Appearance | White to light yellow crystalline powder | - |

| Melting Point | 61-63 °C | - |

| Boiling Point | 140 °C at 16 mmHg | - |

| Solubility | Soluble in methanol, chloroform, and other common organic solvents. | - |

| CAS Number | 3319-99-1 | --INVALID-LINK-- |

| PubChem CID | 76832 | --INVALID-LINK-- |

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biaryl compounds, including this compound. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

-

Reaction Setup: In a flame-dried Schlenk flask, combine 2-bromopyridine (1.0 mmol), thiophene-2-boronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).

-

Reaction Conditions: Heat the mixture to 80-90 °C under an argon atmosphere and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and add water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Analytical Characterization

GC-MS is a powerful technique for confirming the identity and purity of this compound.

-

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Method Parameters:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

-

-

Expected Result: A single major peak corresponding to this compound with a molecular ion peak (M+) at m/z 161.

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

-

Sample Preparation: Dissolve approximately 10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR (400 MHz, CDCl₃):

-

Expected Chemical Shifts (δ, ppm):

-

~8.60 (d, 1H, pyridine H6)

-

~7.70 (td, 1H, pyridine H4)

-

~7.50 (d, 1H, pyridine H3)

-

~7.40 (dd, 1H, thiophene H5)

-

~7.20 (m, 1H, pyridine H5)

-

~7.10 (dd, 1H, thiophene H3)

-

~7.05 (dd, 1H, thiophene H4)

-

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Expected Chemical Shifts (δ, ppm): ~152.0, 149.5, 144.0, 136.5, 128.0, 127.5, 125.0, 124.0, 122.0

-

Applications in Drug Development

The this compound scaffold is a key pharmacophore in the design of various therapeutic agents, particularly in oncology. Its derivatives have shown potent inhibitory activity against several key enzymes involved in cancer progression.

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme in DNA replication and transcription. Its inhibition can lead to the accumulation of DNA double-strand breaks and subsequent apoptosis in cancer cells. Certain derivatives of this compound have been identified as potent Topoisomerase II inhibitors.

Hsp90 Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways.

c-Src Kinase Inhibition

c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, adhesion, invasion, and survival. Its aberrant activation is frequently observed in various cancers, making it an attractive target for cancer therapy.

Conclusion

This compound is a versatile and valuable compound for researchers in both academia and industry. Its straightforward synthesis and the potential for diverse functionalization make it an attractive scaffold for the development of novel materials and therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this important heterocyclic molecule, particularly in the ever-evolving field of drug discovery.

Crystal Structure of 2-(2-Thienyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2-(2-Thienyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document outlines the key crystallographic data, experimental protocols for its structural determination, and a visualization of its molecular characteristics.

Molecular Structure and Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The molecule consists of a pyridine ring and a thiophene ring linked by a carbon-carbon single bond. Both rings are planar and nearly coplanar, with a slight twist between the two planes attributed to a short intramolecular contact between the sulfur and nitrogen atoms.[1] The bond connecting the two rings is shorter than a typical C-C single bond, suggesting resonance between the rings.[1]

Crystal Data and Structure Refinement

The crystallographic data for this compound, as determined at 193 K, are summarized in the table below. The compound crystallizes in the orthorhombic space group P2₁2₁2₁.[1][2]

| Parameter | Value |

| Chemical Formula | C₉H₇NS |

| Molecular Weight | 161.23 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P 2₁2₁2₁ |

| a (Å) | 5.769 |

| b (Å) | 8.793 |

| c (Å) | 15.695 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 796.5 |

| Z | 4 |

| Temperature (K) | 193 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.0381 |

| Weighted R-factor | 0.0509 |

Data sourced from Ghosh & Simonsen (1993) and the Crystallography Open Database.[1][2]

Selected Bond Lengths and Angles

The molecular geometry, including key bond lengths and angles, reveals insights into the electronic structure of this compound. The C2-C2' bond between the thiophene and pyridine rings is 1.469(3) Å, which is shorter than a standard C-C single bond, indicating partial double bond character due to conjugation.[1]

| Bond/Angle | Length (Å) / Degrees (°) |

| S(1')-C(2') | 1.711(3) |

| S(1')-C(5') | 1.703(3) |

| N(1)-C(2) | 1.343(4) |

| N(1)-C(6) | 1.294(4) |

| C(2)-C(2') | 1.469(3) |

| C(2)-N(1)-C(6) | 116.3(2) |

| N(1)-C(2)-C(3) | 123.0(2) |

| N(1)-C(6)-C(5) | 126.5(3) |

Data sourced from Ghosh & Simonsen (1993).[1]

Experimental Protocols

The determination of the crystal structure of this compound involves two key stages: the synthesis and crystallization of the compound, followed by single-crystal X-ray diffraction analysis.

Synthesis and Crystallization

A generalized protocol for obtaining single crystals of this compound suitable for X-ray diffraction is as follows:

-

Synthesis: this compound can be synthesized via standard cross-coupling reactions, such as the Suzuki or Stille coupling, between a suitable pyridine derivative (e.g., 2-bromopyridine) and a thiophene derivative (e.g., thiophene-2-boronic acid).

-

Purification: The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure compound.

-

Crystallization: Single crystals are grown by slow evaporation of a saturated solution of the purified this compound in a suitable solvent, such as methanol.[1] The solution is left undisturbed in a loosely covered container at room temperature to allow for the gradual formation of well-defined crystals.

Single-Crystal X-ray Diffraction

The following protocol outlines the general steps for determining the crystal structure using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to the desired temperature (e.g., 193 K) using a cryostream. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα). A series of diffraction images are recorded as the crystal is rotated.

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Software packages such as SHELXTL-Plus are commonly used for this purpose.[1] The positions of the non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and the key structural relationships within the this compound molecule.

References

- 1. 2-(2'-Thienyl)pyridine | C9H7NS | CID 76832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives and evaluation of their topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of 2-(2-Thienyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 2-(2-Thienyl)pyridine (CAS No. 3319-99-1). The information is compiled from safety data sheets and chemical databases to ensure safe laboratory practices.

Chemical Identification and Physical Properties

This compound is a heterocyclic building block used in various research and development applications, including the synthesis of pharmaceutical compounds and functional materials.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₇NS | [2] |

| Molecular Weight | 161.22 g/mol | [3] |

| Appearance | Off-white to light yellow powder or crystal | [1][4] |

| Melting Point | 61-63 °C | [5] |

| Boiling Point | 140 °C at 16 mmHg | [1][5] |

| Solubility | Soluble in methanol. Insoluble in water. | [5][6] |

Hazard Identification and Classification

This compound is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory tract irritation.[2][4]

GHS Hazard Classification:

| Hazard Class | Category | GHS Code | Description |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |

Source: Aggregated GHS information from multiple sources.[2][3]

Hazard Statements: H315, H319, H335[3] Signal Word: Warning[2][5]

The logical relationship of these hazards is that direct contact or inhalation can lead to local irritation at the site of exposure.

References

- 1. chembk.com [chembk.com]

- 2. 2-(2'-Thienyl)pyridine | C9H7NS | CID 76832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound | 3319-99-1 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Thienyl)pyridine via Stille Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction that joins an organostannane (organotin) compound with an organic halide or pseudohalide.[1] This methodology is of significant interest in medicinal chemistry and materials science due to its tolerance of a wide array of functional groups and the stability of the organostannane reagents to air and moisture.[2] The synthesis of 2-(2-thienyl)pyridine, a key structural motif in various biologically active compounds and functional materials, can be efficiently achieved through this method. This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of this compound via the Stille coupling reaction.

Reaction Principle